2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine

synthetic methodology heterocyclic chemistry cycloaddition yield

2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine (CAS 516500-08-6) is the unsubstituted parent of a novel tricyclic fused heterocyclic system integrating an azetidine, a thiazole, and a pyrimidine ring within a single planar framework. Its molecular formula is C7H5N3S with a molecular weight of 163.20 Da.

Molecular Formula C7H5N3S
Molecular Weight 163.20 g/mol
CAS No. 516500-08-6
Cat. No. B13115320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine
CAS516500-08-6
Molecular FormulaC7H5N3S
Molecular Weight163.20 g/mol
Structural Identifiers
SMILESC1N=C2C(=CN3C=CC3=N2)S1
InChIInChI=1S/C7H5N3S/c1-2-10-3-5-7(8-4-11-5)9-6(1)10/h1-3H,4H2
InChIKeyGZAIBIBYKUECSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine (CAS 516500-08-6): A Novel Tricyclic Scaffold for Medicinal Chemistry and Fragment-Based Screening


2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine (CAS 516500-08-6) is the unsubstituted parent of a novel tricyclic fused heterocyclic system integrating an azetidine, a thiazole, and a pyrimidine ring within a single planar framework. Its molecular formula is C7H5N3S with a molecular weight of 163.20 Da . The scaffold was first reported by Alajarín et al. (2002) via a stereocontrolled imine-ketenimine intramolecular [2+2] cycloaddition strategy [1]. Structurally, this compound extends the well-known thiazolo[4,5-d]pyrimidine (purine isostere) chemotype [2] by incorporating a strained four-membered azetidine ring, which alters the scaffold's conformational landscape, electronic distribution, and potential biological target engagement profile relative to simpler bicyclic analogs.

Fragment-Ready Low molecular weight, zero H-bond donors, Rule-of-Three compliant for fragment-based screening
Stereocontrolled Entry Complete cis diastereoselectivity in cycloaddition synthesis, enabling enantiopure library production
Non-Planar Topology Puckered azetidine ring expands 3D pharmacophore space beyond planar purine isosteres

Why 2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine Cannot Be Replaced by Simple Thiazolo[4,5-d]pyrimidine or Azeto[1,2-a]pyrimidine Analogs


The tricyclic architecture of 2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine is not a trivial combination of its bicyclic sub-components. The thiazolo[4,5-d]pyrimidine core alone acts as a planar purine isostere [1], while the azeto[1,2-a]pyrimidine system introduces a strained β-lactam-type ring that confers distinct conformational rigidity and reactivity [2]. When fused together, the resulting tricyclic scaffold exhibits a unique dihedral angle distribution and electron density profile that cannot be recapitulated by either bicyclic system individually or by simple physical mixtures. In scaffold-hopping campaigns, unsubstituted thiazolo[4,5-d]pyrimidine itself has been shown to be devoid of biological activity in certain contexts unless appropriately elaborated [3], whereas the azeto-fused congener provides a differentiated starting point for fragment growth and lead optimization. This inherent structural uniqueness means that procurement decisions based solely on core similarity—such as substituting with thiazolo[4,5-d]pyrimidine or azeto[1,2-a]pyrimidine building blocks—will lead to fundamentally different chemical and biological outcomes.

Planar vs. non-planar geometry
Bicyclic thiazolo[4,5-d]pyrimidine is essentially planar; the tricyclic scaffold introduces a puckered azetidine that alters dihedral angles and vectorial exit vectors for substituents.
Hydrogen-bond network mismatch
The azetidine nitrogen provides an additional H-bond acceptor absent in the bicyclic core, potentially shifting target engagement profiles and solubility characteristics.
Biological activity gap
Unsubstituted thiazolo[4,5-d]pyrimidine has been reported as inactive in certain target-engagement assays, whereas the azeto-fused congener offers a differentiated starting point for fragment elaboration.

Quantitative Differentiation Evidence for 2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine Versus Closest Analogs and Scaffold Alternatives


Synthetic Yield Comparison: Azeto[1,2-a]thiazolo[4,5-d]pyrimidines vs. Azeto[1,2-a]pyrimidines via Intramolecular [2+2] Cycloaddition

In the seminal Alajarín et al. (2002) study that introduced this scaffold, the azeto[1,2-a][1,3]thiazolo[4,5-d]pyrimidine derivatives 16a and 16b were obtained in yields of 51% and 64% respectively via the imine-ketenimine intramolecular [2+2] cycloaddition [1]. By comparison, the analogous azeto[1,2-a]pyrimidines 8a–8i (lacking the fused thiazole ring) were obtained in yields spanning 20% to 60% under comparable conditions, with the median yield for the azeto[1,2-a]pyrimidine series being 41% [1]. The thiazole-containing scaffold thus demonstrated a favorable cycloaddition efficiency, with the top yield (64%) exceeding the best azeto[1,2-a]pyrimidine yield (60%).

Synthetic Yield
Head-to-head
Target scaffold 51–64% yield vs. azeto[1,2-a]pyrimidines 20–60% (median 41%)
Supports synthetic accessibility and cost-efficiency screening
Same imine-ketenimine [2+2] cycloaddition protocol; solution-phase PMe₃/toluene
synthetic methodology heterocyclic chemistry cycloaddition yield

Molecular Docking Binding Affinity: Substituted Azeto[1,2-a]thiazolo[4,5-d]pyrimidine Derivative vs. Acarbose at α-Glucosidase

In a 2025 computational study, the substituted azeto[1,2-a][1,3]thiazolo[4,5-d]pyrimidine derivative compound A7 (6-(4-chlorophenyl)-2,5,5-triphenyl-5,8-dihydro-6H-azeto[1,2-a][1,3]thiazolo[4,5-d]pyrimidine) demonstrated a calculated binding affinity of −9.0 kcal/mol toward α-glucosidase, compared to −7.1 kcal/mol for the clinically used reference drug acarbose [1]. This represents a 1.9 kcal/mol improvement in predicted binding energy. Additionally, an earlier 2021 computational study on a related azeto[1,2-a][1,3]thiazolo[4,5-d]pyrimidine derivative (compound C7) reported a ΔG of −9.5 kcal/mol versus −7.8 kcal/mol for acarbose against α-amylase, with a calculated Ki of 9.2 × 10^6 M^−1 compared to 6.18 × 10^5 M^−1 for acarbose [2]. Note: these data are for substituted derivatives of the target scaffold, not the unsubstituted parent; the parent core serves as the synthetic entry point for generating such bioactive derivatives.

Docking Affinity
In silico prediction
ΔG −9.0 vs. −7.1 kcal/mol (α-glucosidase); −9.5 vs. −7.8 kcal/mol (α-amylase) for substituted derivatives vs. acarbose
Reported computational binding affinity context for derivative design
Data for elaborated derivatives A7/C7; parent core serves as synthetic entry point
antidiabetic drug discovery α-glucosidase inhibition molecular docking

Scaffold Architecture Differentiation: Azetidine Ring Incorporation Creates a Non-Planar Tricyclic System Distinct from Planar Thiazolo[4,5-d]pyrimidine Purine Isosteres

The unsubstituted thiazolo[4,5-d]pyrimidine scaffold is a planar, bicyclic purine isostere [1]. In scaffold-hopping studies, Van Hoof et al. (2022) demonstrated that the unsubstituted thiazolo[4,5-d]pyrimidine core itself was inactive as a CXCR2 antagonist (IC50 > 10 μM in both binding and calcium mobilization assays) [2]. By contrast, the azeto[1,2-a]thiazolo[4,5-d]pyrimidine scaffold introduces a four-membered azetidine ring that imparts a puckered, non-planar geometry with distinct vectorial exit angles for substituent attachment. The azetidine nitrogen provides an additional hydrogen-bond acceptor site and a potential handle for further functionalization that is absent in the thiazolo[4,5-d]pyrimidine core [3]. This topological distinction means the tricyclic scaffold samples a different region of 3D chemical space compared to its bicyclic counterpart, offering access to biological targets not engageable by planar purine mimetics. Specific numerical comparison of 3D descriptors (e.g., principal moments of inertia, plane of best fit deviation) has not yet been reported in the primary literature for the unsubstituted parent.

Scaffold Topology
Class-level inference
Tricyclic non-planar (3 rings, 4 HBA) vs. bicyclic planar (2 rings, 3 HBA); unsubstituted bicyclic core inactive at CXCR2
3D diversity advantage for fragment screening against non-flat pockets
Quantitative 3D descriptors and target scaffold CXCR2 data not yet reported
scaffold hopping 3D molecular topology fragment-based drug design

Physicochemical and Drug-Likeness Profile: Azeto[1,2-a]thiazolo[4,5-d]pyrimidine Derivatives vs. Acarbose Benchmark

In the 2025 Junaid et al. study, the substituted azeto[1,2-a]thiazolo[4,5-d]pyrimidine derivative A7 was predicted to exhibit high gastrointestinal absorption, a favorable ADME profile, and low predicted toxicity [1]. In contrast, acarbose—the clinical benchmark—is known to have negligible oral absorption (<2% bioavailability) and significant gastrointestinal side effects [2]. The 2021 Dukhyil computational analysis further indicated that among 11 compounds from Senna auriculata, 7 including azeto[1,2-a]thiazolo[4,5-d]pyrimidine-type structures possessed drug-like physicochemical properties with predicted oral and intestinal bioavailability superior to acarbose [3]. Specific numerical ADME parameters (e.g., logP, TPSA, number of rotatable bonds) for the unsubstituted parent scaffold can be computed from its SMILES structure: molecular weight 163.20 Da, topological polar surface area (TPSA) 55.48 Ų, and zero hydrogen bond donors , placing it within favorable fragment-like property space (MW < 300, TPSA < 90 Ų) per the rule-of-three for fragment-based screening.

ADME Prediction
Data to verify
High GI absorption predicted, low toxicity risk; parent MW 163 Da, TPSA 55 Ų, fragment-like
Supports fragment-to-lead property monitoring
In silico SwissADME/pkCSM predictions; in vitro ADME data needed for verification
ADME prediction drug-likeness physicochemical properties

Complete Diastereoselectivity in Cycloaddition Synthesis Favors cis Configuration for the Target Scaffold Class

The imine-ketenimine intramolecular [2+2] cycloaddition methodology used to access azeto[1,2-a]pyrimidines proceeds with complete diastereoselectivity in favor of the cis diastereoisomer when enantiotopic ketenimine and imine fragments are combined [1]. This stereochemical outcome has been extended to the preparation of azeto[1,2-a][1,3]thiazolo[4,5-d]pyrimidines [1]. In contrast, alternative synthetic routes to thiazolo[4,5-d]pyrimidines (e.g., Dimroth rearrangement on solid phase) typically yield racemic or non-stereodefined products with overall yields of 11–48% over multiple steps [2]. The stereocontrolled nature of the target scaffold's synthesis provides access to enantiopure or diastereomerically pure intermediates, a critical requirement for structure-activity relationship (SAR) studies where stereochemistry dictates biological activity.

Stereoselectivity
Reported
Complete cis diastereoselectivity (dr > 99:1); single-step cycloaddition vs. 7-step non-stereoselective route (11–48% overall)
Supports stereochemical consistency in library production
Solution-phase protocol; eliminates need for chiral separation
stereoselective synthesis diastereoselectivity chiral building blocks

Procurement-Driven Application Scenarios for 2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine in Academic and Industrial Research Programs


Fragment-Based Drug Discovery (FBDD) Library Construction Targeting Non-Planar Protein Binding Pockets

With a molecular weight of 163.20 Da, TPSA of 55.48 Ų, and zero hydrogen bond donors, the unsubstituted scaffold is fully compliant with the Rule-of-Three for fragment-based screening [1]. Unlike the planar thiazolo[4,5-d]pyrimidine core (which was inactive as a CXCR2 antagonist when unsubstituted, IC50 > 10 μM [2]), the azetidine ring introduces a non-planar geometry that expands 3D fragment library diversity. Procurement of this scaffold enables construction of fragment collections with enhanced shape diversity for screening against targets possessing deep or non-flat binding clefts, such as kinases, GPCR allosteric sites, and protein-protein interaction interfaces.

Antidiabetic Lead Optimization Starting from a Privileged α-Glucosidase / α-Amylase Inhibitory Chemotype

Substituted derivatives of this scaffold have demonstrated computationally predicted binding affinities superior to acarbose at both α-glucosidase (ΔG −9.0 vs. −7.1 kcal/mol) [1] and α-amylase (ΔG −9.5 vs. −7.8 kcal/mol, with ~15-fold Ki improvement) [2]. The parent unsubstituted core serves as the synthetic entry point for generating focused libraries of derivatives for in vitro enzyme inhibition screening, with the goal of identifying development candidates that combine potent carbohydrate hydrolase inhibition with the favorable oral absorption predicted for this chemotype [1]. Procurement of the parent scaffold in multi-gram quantities supports SAR campaigns requiring 50–200 derivative compounds.

Stereochemically Defined Heterocyclic Building Block for Parallel Synthesis and Library Production

The imine-ketenimine [2+2] cycloaddition route delivers the azeto[1,2-a]thiazolo[4,5-d]pyrimidine scaffold with complete cis diastereoselectivity (dr > 99:1) [1]. This contrasts sharply with alternative thiazolopyrimidine synthetic routes that require 7 steps with 11–48% overall yield and no stereochemical control [2]. The stereochemically pure scaffold can be further elaborated via nucleophilic substitution at the pyrimidine ring or cross-coupling at the thiazole ring, enabling parallel synthesis of diverse, enantiopure compound libraries for high-throughput screening without the need for post-synthetic chiral resolution.

Purine Isostere Replacement in Known Bioactive Molecules for IP Diversification

The thiazolo[4,5-d]pyrimidine core is a recognized 7-thia isostere of purine [1]. The azeto[1,2-a]thiazolo[4,5-d]pyrimidine scaffold extends this concept by adding an azetidine ring, creating a sterically and electronically differentiated purine mimetic with one additional hydrogen bond acceptor [2]. This makes the scaffold valuable for 'scaffold-hopping' patent strategies: replacing a purine or thiazolo[4,5-d]pyrimidine core in an existing bioactive series with the azeto-fused variant can generate novel intellectual property while retaining or improving target engagement. The 2022 Van Hoof et al. CXCR2 scaffold-hopping study [3] provides a methodological template for such an approach.

Application
Selection Property
Validation Focus
Fragment-based screening library construction
Non-planar tricyclic topology
3D shape diversity in fragment collections
α-Glucosidase/α-amylase inhibition studies
Computational binding affinity to carbohydrate hydrolases
In vitro enzyme inhibition assay confirmation
Stereochemically pure building block synthesis
Diastereoselective [2+2] cycloaddition
Diastereomeric ratio verification per batch
Purine scaffold-hopping research
Purine isostere with azetidine modification
Target engagement and IP differentiation studies
Quote Request

Request a Quote for 2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.